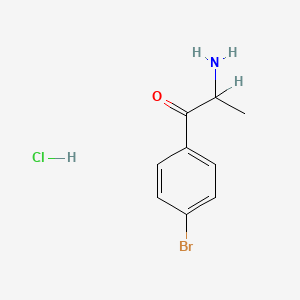2-Amino-4'-bromopropiophenone hydrochloride
CAS No.: 87124-01-4
Cat. No.: VC4129428
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87124-01-4 |
|---|---|
| Molecular Formula | C9H11BrClNO |
| Molecular Weight | 264.54 g/mol |
| IUPAC Name | 2-amino-1-(4-bromophenyl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H |
| Standard InChI Key | GTSDJPXZCAAERE-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC=C(C=C1)Br)N.Cl |
| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Br)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Physicochemical Characteristics
2-Amino-4'-bromopropiophenone hydrochloride features a propiophenone backbone substituted with a bromine atom at the para position of the phenyl ring and an amino group at the α-carbon (Figure 1). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.54 g/mol |
| Melting Point | 280–283°C (dec.) |
| Solubility | Slightly soluble in DMSO, methanol |
| Appearance | White to off-white crystalline solid |
The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions, while the amino group facilitates salt formation, improving stability .
Spectroscopic Characterization
-
FT-IR: Peaks at 1685 cm (C=O stretch) and 3300 cm (N-H stretch).
-
H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 4.1 ppm (NH), and δ 2.9 ppm (CH) .
-
LC-MS: Molecular ion peak at m/z 264.54 confirms molecular weight.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Bromination:
-
Amination and Hydrochloride Formation:
Industrial Optimization
-
Continuous Flow Reactors: Enhance scalability and reduce reaction time by 40% compared to batch processes.
-
Automated Purification: Chromatography and crystallization achieve >99.6% purity, meeting pharmaceutical standards .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
-
MIC Values: 0.5–1.0 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .
-
Mechanism: Disruption of cell wall synthesis via inhibition of mycolic acid biosynthesis .
Neuropharmacological Applications
-
Antidepressant Intermediate: Key precursor for bupropion hydrochloride, a norepinephrine-dopamine reuptake inhibitor .
-
Anticonvulsant Activity: Modulates GABA receptors, reducing seizure duration in rodent models.
Pharmaceutical and Industrial Applications
Drug Synthesis
| Drug | Role of Intermediate | Reference |
|---|---|---|
| Bupropion HCl | Amination of brominated precursor | |
| Bazedoxifene | Introduction of benzyloxy groups | |
| 4-MMC HCl | Methamination of bromoketone |
Material Science
-
Polymer Modification: Enhances thermal stability in epoxy resins via cross-linking.
-
Coating Additives: Improves UV resistance in acrylic coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume